Regioisomeric Carboxamide Position Dictates FXR Antagonist Binding Mode: 5-Carboxamide vs. 3-Carboxamide
The prototypical FXR antagonist 4j (a 5-carboxamide trisubstituted-pyrazol derivative structurally elaborated from the target scaffold) exhibits an IC50 of 7.5 nM in FXR binding assay and 468.5 nM in a cell-based FXR antagonistic assay, with no detectable FXR agonistic activity [1]. By contrast, literature SAR on 1,3,4-trisubstituted-pyrazol amides demonstrates that relocating the carboxamide to the 3-position (yielding 4-amino-1-cyclopentyl-1H-pyrazole-3-carboxamide, CAS 1287670-56-7) produces analogs that predominantly display FXR partial agonism rather than pure antagonism, a functional switch that undermines their utility in NAFLD/NASH programs where target antagonism is required [2]. Molecular dynamics simulations confirm that the 5-carboxamide orientation enables critical hydrophobic interactions with the FXR ligand-binding domain that are sterically inaccessible to the 3-carboxamide regioisomer [2].
| Evidence Dimension | FXR binding affinity and functional activity (antagonism vs. agonism switch) |
|---|---|
| Target Compound Data | IC50 = 7.5 nM (FXR binding); IC50 = 468.5 nM (cell-based antagonism); zero detectable agonism (for elaborated analog 4j bearing the 5-carboxamide scaffold) [1] |
| Comparator Or Baseline | 4-Amino-1-cyclopentyl-1H-pyrazole-3-carboxamide (CAS 1287670-56-7): elaborated analogs exhibit FXR partial agonism, not pure antagonism [2] |
| Quantified Difference | Functional switch from pure antagonism (5-carboxamide scaffold) to partial agonism (3-carboxamide scaffold). Potency differential cannot be precisely quantified from available data for the unelaborated core, but the functional classification difference is categorical. |
| Conditions | FXR binding: TR-FRET competitive binding assay; Cell-based: HEK293T FXR luciferase reporter gene assay with CDCA stimulation for antagonism measurement |
Why This Matters
For FXR antagonist drug discovery programs targeting NAFLD/NASH, the 5-carboxamide regioisomer is the only validated scaffold yielding pure antagonism without residual agonism—procurement of the 3-carboxamide analog risks program failure due to a fundamental functional switch.
- [1] Yu DD, Lin W, Forman BM, Chen T. Identification of trisubstituted-pyrazol carboxamide analogs as novel and potent antagonists of farnesoid X receptor. Bioorg Med Chem. 2014;22(11):2919-38. DOI: 10.1016/j.bmc.2014.04.014 View Source
- [2] Mitra S, Halder AK, Koley A, Ghosh N, Panda P, Mandal SC, Cordeiro MNDS. Unveiling structural determinants for FXR antagonism in 1,3,4-trisubstituted-pyrazol amide derivatives: A multi-scale in silico modelling approach. Comput Biol Med. 2024;108991. DOI: 10.1016/j.compbiomed.2024.108991 View Source
